Plasma Concentration Association with Coronary Artery Disease: Cholesteryl Palmitoleate vs. Cholesteryl Oleate
In a prospective clinical cohort (n=113) of patients presenting with symptoms of acute coronary syndrome, plasma concentrations of cholesteryl palmitoleate (C16:1) and cholesteryl oleate (C18:1) were summed as ACAT2-CE and analyzed for CAD prediction. The median ACAT2-CE concentration in CAD-positive patients was 938 μmol/L (IQR 758–1,099) versus 824 μmol/L (IQR 683–998) in patients without CAD, representing a statistically significant elevation (p=0.03). Multivariable logistic regression demonstrated that each 10 μmol/L increase in ACAT2-CE concentration was independently associated with a 6.5% increase in the odds of having CAD. The addition of ACAT2-CE to a clinical model significantly improved the C-statistic from 0.89 to 0.95 (p=0.0035) and yielded an integrated discrimination improvement of 0.15 (p<0.001) [1]. Notably, this predictive association is specific to the unsaturated C16:1 and C18:1 esters; saturated analogs such as cholesteryl palmitate (C16:0) and cholesteryl stearate (C18:0) were not included in the ACAT2-CE definition and lack comparable predictive validation.
| Evidence Dimension | Plasma concentration as CAD biomarker (ACAT2-CE composite) |
|---|---|
| Target Compound Data | Median 938 μmol/L in CAD patients |
| Comparator Or Baseline | Median 824 μmol/L in non-CAD patients |
| Quantified Difference | 114 μmol/L higher; 6.5% increased odds of CAD per 10 μmol/L increase |
| Conditions | Human plasma from 113 patients with acute coronary syndrome symptoms; mass spectrometry quantification; logistic regression adjusted for age, sex, and conventional CAD risk factors |
Why This Matters
Procurement of this specific CE species (rather than generic CE mixtures) is essential for laboratories developing or validating ACAT2-CE-based CAD risk stratification assays, as substitution would invalidate the validated biomarker threshold.
- [1] Miller CD, Thomas MJ, Hiestand B, et al. Cholesteryl esters associated with acyl-CoA:cholesterol acyltransferase predict coronary artery disease in patients with symptoms of acute coronary syndrome. Acad Emerg Med. 2012;19(6):673-682. PMID: 22687183. PMCID: PMC3566778. View Source
